2-(Neopentylthio)phenol
Description
2-(Neopentylthio)phenol is a phenol derivative with a neopentylthio (-S-CH₂C(CH₃)₃) substituent at the ortho position. This compound combines the aromatic hydroxyl group of phenol with a bulky, branched thioether moiety. The neopentyl group introduces significant steric hindrance, while the sulfur atom in the thioether linkage contributes to unique electronic and reactivity profiles.
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(2,2-dimethylpropylsulfanyl)phenol |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)8-13-10-7-5-4-6-9(10)12/h4-7,12H,8H2,1-3H3 |
InChI Key |
HMKIYWSOUGWGLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CSC1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Compounds:
(2-Fluorophenyl)methanethiol (C₇H₇FS): Features a fluorophenyl-thioether group. The electron-withdrawing fluorine atom increases acidity compared to unsubstituted thiophenols. Its applications include catalysis and organic synthesis .
Ethanethiol, 2-(phenylthio) (C₈H₁₀S₂): A thioether with a phenyl group. The sulfur atom enhances nucleophilicity, making it reactive in oxidation reactions (e.g., forming sulfoxides) .
2-(Trifluoromethyl)phenol (C₇H₅F₃O): Contains a strong electron-withdrawing trifluoromethyl group, significantly lowering the pKa of the phenolic OH (≈6.5) compared to phenol (≈9.9). Used in agrochemicals and pharmaceuticals .
(E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol: A Schiff base with intramolecular hydrogen bonding, enabling coordination to transition metals (e.g., Cu²⁺, V⁴⁺). Applications include supramolecular chemistry .
Table 1: Structural and Functional Group Comparison
| Compound | Substituent | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| 2-(Neopentylthio)phenol | Neopentylthio (-S-CH₂C(CH₃)₃) | Phenol, Thioether | Steric hindrance, moderate electron donation (S) |
| (2-Fluorophenyl)methanethiol | Fluorophenyl-thioether | Thioether, Fluorophenyl | Electron-withdrawing (F) |
| 2-(Trifluoromethyl)phenol | Trifluoromethyl (-CF₃) | Phenol, CF₃ | Strong electron-withdrawing |
| Ethanethiol, 2-(phenylthio) | Phenylthioether | Thioether | Electron-rich (S) |
Physical Properties
- Solubility: The neopentyl group in this compound likely reduces water solubility due to hydrophobicity, similar to (2-Fluorophenyl)methanethiol, which is sparingly soluble in polar solvents .
- Boiling Point: Bulky substituents (e.g., neopentyl) lower volatility. For comparison, 2-(Trifluoromethyl)phenol has a boiling point of ~420–421 K, while simpler thioethers like Ethanethiol, 2-(phenylthio) exhibit lower boiling points due to weaker intermolecular forces .
Chemical Reactivity
- Acidity: The phenolic OH acidity is influenced by substituents. While 2-(Trifluoromethyl)phenol has a pKa ≈6.5, the neopentylthio group in this compound may slightly increase acidity compared to phenol (pKa ≈9.9) due to the sulfur’s electron-donating resonance effect .
- Oxidation: Thioethers like Ethanethiol, 2-(phenylthio) oxidize to sulfoxides or sulfones. This compound may undergo similar reactions, but steric hindrance could slow kinetics .
- Coordination Chemistry: Unlike Schiff base derivatives (e.g., (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol), this compound lacks nitrogen donors but could weakly coordinate via sulfur or the phenolic oxygen .
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